2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Substituting this building block with simpler analogs lacking the 4-fluorobenzyl group compromises reproducibility in medicinal chemistry workflows. This thiazole-5-carbaldehyde provides distinct lipophilic (XLogP3 2.8 vs. 2.4-2.5 for phenyl/fluorophenyl analogs), steric, and electronic properties critical for membrane permeability and target engagement. • Enables construction of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyl antitubercular scaffolds with demonstrated dual antibacterial activity • Ideal for Knoevenagel condensations yielding α,β-unsaturated chalcone-like derivatives for anticancer/anti-inflammatory programs • 98% purity minimizes byproduct formation in Pd-catalyzed cross-couplings and enantioselective transformations

Molecular Formula C11H8FNOS
Molecular Weight 221.25 g/mol
Cat. No. B15058945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)thiazole-5-carbaldehyde
Molecular FormulaC11H8FNOS
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=C(S2)C=O)F
InChIInChI=1S/C11H8FNOS/c12-9-3-1-8(2-4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2
InChIKeyMRUVFQHFVJSGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzyl)thiazole-5-carbaldehyde Specifications & Physicochemical Profile


2-(4-Fluorobenzyl)thiazole-5-carbaldehyde (CAS 1247908-35-5) is a heterocyclic organic compound featuring a thiazole core with a 5-carbaldehyde substituent and a 4-fluorobenzyl group at the 2-position [1]. Its molecular formula is C₁₁H₈FNOS, molecular weight 221.25 g/mol [1]. The compound belongs to the class of substituted thiazole-5-carbaldehydes, a family of versatile building blocks widely utilized in medicinal chemistry and agrochemical synthesis for the construction of bioactive heterocycles via condensation, Knoevenagel, and cycloaddition reactions [2].

Role

Versatile thiazole-5-carbaldehyde building block for heterocycle synthesis and medicinal chemistry

Reactivity

Aldehyde group enables Knoevenagel, cycloaddition, and condensation-based derivatizations

Structure

4‑fluorobenzyl substituent modulates lipophilicity and electronic profile for target interaction studies

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Why Analogs Differ


While several thiazole-5-carbaldehyde derivatives are commercially available, simple replacement with the nearest structural analogs—such as 2-(4-fluorophenyl)thiazole-5-carbaldehyde (lacking the benzyl methylene) or 2-phenylthiazole-5-carbaldehyde (lacking fluorine)—is not equivalent for experimental or procurement purposes [1][2]. The presence of the 4-fluorobenzyl substituent confers distinct electronic, steric, and lipophilic characteristics that directly influence reactivity in condensation reactions and biological target interactions [3]. As quantified below, differences in lipophilicity (XLogP3), molecular weight, and rotatable bond count can alter synthetic outcomes, solubility profiles, and the physicochemical properties of downstream derivatives, making blind substitution a potential source of irreproducible results [1][2].

Structural analog may shift reactivity

The 4-fluorobenzyl group provides distinct electronic and steric effects compared to 4-fluorophenyl or phenyl analogs, altering condensation and cross‑coupling outcomes.

Lipophilicity profile differs

Higher computed XLogP3 and increased rotatable bond count change solubility and membrane partitioning, potentially affecting downstream derivative properties.

Stability and handling requirements vary

Refrigerated storage (2–8°C) is recommended, whereas some simpler analogs are stored at ambient temperature; this may reflect aldehyde sensitivity differences.

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Quantified Comparison with Analogs


Lipophilicity (XLogP3) Advantage

The computed octanol-water partition coefficient (XLogP3) for 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is 2.8, representing a 12% increase over 2-(4-fluorophenyl)thiazole-5-carbaldehyde (2.5) and a 16.7% increase over 2-phenylthiazole-5-carbaldehyde (2.4) [1][2][3]. This higher lipophilicity is attributable to the benzyl methylene spacer and the electron-withdrawing fluorine atom, which together enhance membrane permeability potential [1].

Lipophilicity (XLogP3)
Head-to-head
2.8 (target) vs 2.5 / 2.4 (analogs)
Supports higher lipophilicity context for membrane permeability studies
Computed XLogP3; 12–17% relative increase over comparators
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight & Conformational Flexibility

The molecular weight of 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is 221.25 g/mol, which is 14.02 g/mol (6.8%) higher than that of 2-(4-fluorophenyl)thiazole-5-carbaldehyde (207.23 g/mol) due to the additional CH₂ unit [1][2]. Concomitantly, the number of rotatable bonds increases from 2 to 3, providing greater conformational flexibility [1][2].

MW & flexibility
Head-to-head
221.25 g/mol, 3 rot. bonds (vs 207.23, 2)
May alter crystallization and steric environment in derivatization
+6.8% MW, +1 rotatable bond
Synthetic Chemistry Building Block Selection Derivatization Control

Available Purity Grades

Commercial suppliers offer 2-(4-fluorobenzyl)thiazole-5-carbaldehyde at distinct purity specifications: ≥98% (Chemscene) and 95% (AKSci) . This 3% absolute purity difference (3.1% relative) can impact the reproducibility of sensitive reactions, particularly when stoichiometric precision is required.

Purity grade options
Specification review
≥98% (Chemscene) and 95% (AKSci)
Higher grade supports stoichiometric control in sensitive syntheses
Comparator offers only 95% grade
Procurement Quality Assurance Synthetic Reproducibility

Refrigerated Storage Requirement

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde requires storage sealed in dry conditions at 2-8°C, as specified by Chemscene , whereas 2-(4-fluorophenyl)thiazole-5-carbaldehyde is specified for long-term storage in a cool, dry place without refrigeration . This difference in storage condition may reflect inherent stability differences related to the aldehyde moiety's susceptibility to oxidation or condensation under ambient conditions.

Storage requirement
Method context
2–8°C, sealed, dry
Refrigerated storage indicates stability sensitivity; plan cold-chain handling
Analog stored at ambient; data to verify
Compound Stability Inventory Management Long-Term Storage

Antitubercular Bithiazole Derivative Precursor

The 4-fluorobenzyl thiazole scaffold serves as a key building block for constructing bithiazole derivatives with antitubercular activity. Compound 54, 5-(2'-(4-fluorobenzyl)thiazol-4'-yl)-2-(4-fluorophenyl)-4-methyl-thiazole, exhibited antitubercular activity against Mycobacterium smegmatis at 30 μM concentration, alongside broad-spectrum antibacterial activity [1]. This demonstrates that the 4-fluorobenzyl substitution is a critical structural feature for bioactivity in this series.

Antitubercular precursor
Class-level
Derived bithiazole (compound 54) active at 30 μM
Reported activity in bithiazole series; supports anti‑infective scaffold design
M. smegmatis and broad‑spectrum bacterial panel
Medicinal Chemistry Antitubercular Agents Thiazole Conjugates

Knoevenagel Condensation Reactivity

Thiazole-5-carbaldehydes bearing fluorobenzyl substituents are well-suited for Knoevenagel condensation reactions due to the aldehyde's electrophilicity and the thiazole ring's ability to stabilize the resulting α,β-unsaturated system . While direct comparative kinetic data for this specific compound are not available, zinc(II) complexes of fluorinated benzimidazolyl thiazoles have demonstrated catalytic activity in Knoevenagel–Michael condensations with turnover numbers up to 75 and turnover frequencies up to 450 h⁻¹ [1], underscoring the synthetic value of fluorinated thiazole architectures.

Knoevenagel reactivity
Context-dependent
Aldehyde electrophilicity suitable for Knoevenagel condensation
Supports library synthesis of α,β‑unsaturated thiazole derivatives
Related fluorinated thiazole catalysts achieve TON 75, TOF 450 h⁻¹
Organic Synthesis C–C Bond Formation Heterocyclic Chemistry

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: High-Value Application Scenarios


Antitubercular & Antimicrobial Bithiazole Synthesis

Researchers developing novel antimycobacterial agents should procure this compound as a starting material for constructing 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyl scaffolds, a series in which the 4-fluorobenzyl substituent has demonstrated dual antitubercular and broad-spectrum antibacterial activity [1]. The quantified lipophilicity and flexibility advantages over simpler analogs may enhance the drug-like properties of resulting conjugates.

Lipophilicity-Guided Lead Optimization

Medicinal chemistry teams optimizing lead series for membrane permeability or CNS penetration should consider this compound over the 2-(4-fluorophenyl) or 2-phenyl analogs due to its higher computed XLogP3 (2.8 vs. 2.5 and 2.4, respectively) [1][2]. This difference may translate to improved passive diffusion across biological membranes, a key parameter in early-stage ADME profiling.

High-Purity Building Block for Reproducible Synthesis

Laboratories requiring rigorous stoichiometric control in multistep sequences should prioritize the 98% purity grade (Chemscene) over the standard 95% grade to minimize byproduct formation and improve overall yield consistency [1]. This is particularly critical for reactions sensitive to impurities, such as palladium-catalyzed cross-couplings or enantioselective transformations.

Fluorinated Heterocycle Libraries via Knoevenagel

This aldehyde is well-suited for generating diverse α,β-unsaturated thiazole derivatives via Knoevenagel condensation with active methylene compounds [1]. The resulting chalcone-like scaffolds are privileged structures in anticancer and anti-inflammatory drug discovery, and the fluorobenzyl group can serve as a metabolic stability enhancer [2].

Application
Selection Property
Validation Focus
Antimycobacterial bithiazole research
4‑fluorobenzyl thiazole scaffold
Antimycobacterial and antibacterial derivative profiles
Lipophilicity‑guided lead optimization
Higher computed XLogP3 vs. phenyl analogs
Membrane permeability context in ADME assays
High‑purity building block for reproducible synthesis
≥98% purity grade availability
Stoichiometric control and yield consistency
Fluorinated heterocycle libraries via Knoevenagel
Aldehyde electrophilicity for condensation
α,β‑unsaturated thiazole derivative synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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